molecular formula C12H23N3O4 B2782900 Acetic acid, tert-butyl 3-carbamimidoylpyrrolidine-1-carboxylate CAS No. 2137539-38-7

Acetic acid, tert-butyl 3-carbamimidoylpyrrolidine-1-carboxylate

Cat. No.: B2782900
CAS No.: 2137539-38-7
M. Wt: 273.333
InChI Key: OAHGXPIHEIOVQK-UHFFFAOYSA-N
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Description

Acetic acid, tert-butyl 3-carbamimidoylpyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C10H19N3O2.C2H4O2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the reaction of tert-butyl pyrrolidine-1-carboxylate with carbamimidoyl chloride under controlled conditions. The reaction typically requires a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to neutralize the by-products.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. The process involves continuous monitoring and optimization to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions: The compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions are often performed using alkyl halides in the presence of a strong base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Formation of amines and alcohols.

  • Substitution: Formation of various substituted pyrrolidines.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: In biological research, the compound is used to study enzyme inhibition and protein interactions. It has shown potential in modulating biological pathways and has been investigated for its effects on cell signaling.

Medicine: The compound has been explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the chemical industry, the compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. It binds to enzymes and receptors, modulating their activity and influencing cellular processes. The exact mechanism of action depends on the specific biological context and the target molecule involved.

Comparison with Similar Compounds

  • Pyrrolidine derivatives: Similar compounds include other pyrrolidine derivatives, such as pyrrolidone and piperidine.

  • Carbamimidoyl derivatives: Other carbamimidoyl derivatives, such as guanidine and biguanidine, share structural similarities.

Uniqueness: Acetic acid, tert-butyl 3-carbamimidoylpyrrolidine-1-carboxylate is unique in its combination of functional groups and its reactivity profile

Properties

IUPAC Name

acetic acid;tert-butyl 3-carbamimidoylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O2.C2H4O2/c1-10(2,3)15-9(14)13-5-4-7(6-13)8(11)12;1-2(3)4/h7H,4-6H2,1-3H3,(H3,11,12);1H3,(H,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAHGXPIHEIOVQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(C)(C)OC(=O)N1CCC(C1)C(=N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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